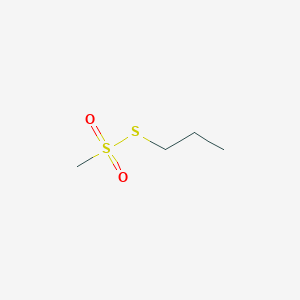

Propyl methanethiosulfonate

Description

Significance of Organosulfur Compounds in Chemical Biology

Organosulfur compounds are a diverse class of molecules containing carbon-sulfur bonds that play critical roles in biology and chemistry. jmchemsci.com In living organisms, they are found in essential amino acids like cysteine and methionine, which are fundamental building blocks of proteins. britannica.comwikipedia.org They are also components of vital molecules such as coenzyme A, biotin, and glutathione (B108866), participating in a wide array of metabolic and regulatory processes. britannica.com The unique chemical properties of the sulfur atom, including its ability to exist in various oxidation states and form stable bonds, contribute to the diverse functions of these compounds. fiveable.me In chemical research, organosulfur compounds are employed as reagents for synthesizing new molecules and as probes to study biological systems. britannica.com

Historical Context of Methanethiosulfonates as Chemical Probes

Methanethiosulfonate (B1239399) (MTS) reagents were developed as highly specific and reactive probes for sulfhydryl groups. biotium.com Their introduction provided a significant advancement over previous reagents like maleimides and iodoacetates, which were often slower to react and required larger excess amounts. ttuhsc.eduinterchim.fr The high reactivity of MTS reagents under mild conditions, coupled with the reversibility of the disulfide bond formation, made them ideal for studying dynamic protein processes. ttuhsc.eduinterchim.fr The development of a variety of MTS reagents with different properties, such as charge and size, further expanded their application in techniques like the substituted-cysteine accessibility method (SCAM). biotium.com This method involves systematically introducing cysteine residues into a protein and then using MTS reagents to probe their accessibility and the functional consequences of their modification. biotium.com

Overview of Propyl Methanethiosulfonate's Role as a Research Tool

This compound (PMTS) is a specific member of the MTS family of reagents that has proven particularly useful in neurobiology and pharmacology. It is employed to study the structure and function of ligand-gated ion channels, which are crucial for neuronal communication and are targets for various drugs, including anesthetics. nih.govpnas.org PMTS can covalently bind to cysteine residues introduced into specific sites within these channels, allowing researchers to investigate the location of binding sites for molecules like alcohols and anesthetics. nih.govpnas.org This approach has provided strong evidence for the existence of specific binding sites for these compounds, challenging earlier hypotheses of nonspecific action. nih.govpnas.org The irreversible nature of the modification by PMTS allows for detailed functional studies that would be difficult with rapidly dissociating compounds. nih.govpnas.org

Chemical Properties and Synthesis

| Property | Value |

| CAS Number | 24387-69-7 |

| Molecular Formula | C4H10O3S2 |

| Molecular Weight | 154.25 g/mol |

| Boiling Point | 229.2ºC at 760mmHg |

| Flash Point | 92.4ºC |

| Density | 1.133g/cm³ |

Table 1: Chemical Properties of this compound. Data sourced from chemicalbook.comalfa-chemistry.com

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of sodium methanethiosulfonate with a propyl halide. For instance, the reaction of sodium methanethiosulfonate with 1-bromopropane (B46711) in a suitable solvent can yield this compound. Another method involves the reaction of propane-1-thiol with methanesulfonyl chloride in the presence of a base.

Mechanism of Action

The primary mechanism of action of this compound involves the specific and rapid reaction with the sulfhydryl group (-SH) of cysteine residues in proteins. biotium.comttuhsc.edu This reaction results in the formation of a mixed disulfide bond between the propyl group of PMTS and the sulfur atom of the cysteine residue. The other product of this reaction is methanesulfinic acid, which is generally unstable and decomposes. ttuhsc.edu

The reaction can be represented as:

Protein-SH + CH₃SO₂-S-CH₂CH₂CH₃ → Protein-S-S-CH₂CH₂CH₃ + CH₃SO₂H

This covalent modification is highly specific for accessible cysteine residues. The rate of this reaction can provide information about the local environment of the cysteine residue within the protein structure. ttuhsc.edu A rapid reaction suggests the cysteine is on the protein's surface, while a slower reaction may indicate it is in a less accessible location. ttuhsc.edu

Applications in Research

This compound has been instrumental in advancing our understanding of protein structure and function, particularly in the field of neurobiology.

Probing the Structure of Ion Channels

A significant application of PMTS is in the study of ligand-gated ion channels, such as the glycine (B1666218) receptor (GlyR) and the γ-aminobutyric acid type A (GABA-A) receptor. nih.govpnas.org By using site-directed mutagenesis to introduce cysteine residues at specific locations within these channels, researchers can then use PMTS to probe the accessibility of these sites.

For example, in studies of the GlyR and GABA-A receptors, PMTS was used to covalently modify cysteine residues introduced in the second transmembrane domain. nih.govpnas.org The irreversible potentiation of receptor function following PMTS application provided strong evidence that this region forms a binding site for alcohols and anesthetics. nih.govpnas.org Furthermore, once this site was covalently occupied by the propyl disulfide group from PMTS, the ability of other anesthetic agents to modulate the channel was lost, indicating a common binding site. nih.gov

| Receptor | Mutant | Effect of PMTS | Conclusion |

| Glycine Receptor (GlyR) | α1(S267C) | Irreversible potentiation of receptor function | S267 is part of a binding site for alcohols/anesthetics |

| GABA-A Receptor | α2(S270C)β1 | Covalent bond formation and irreversible enhancement of receptor function | S270 is part of a binding site for alcohols/anesthetics |

Table 2: Application of this compound in Ion Channel Research. Data sourced from nih.govpnas.org

Investigating Protein Conformation and Dynamics

The reaction of PMTS with engineered cysteine residues can also be used to study conformational changes in proteins. The accessibility of a cysteine residue to PMTS can change depending on the conformational state of the protein (e.g., resting, open, or desensitized state of an ion channel).

In studies on the GABA-A receptor, the accessibility of introduced cysteine residues to PMTS was found to be dependent on the presence of GABA or allosteric modulators like alcohols. nih.gov For instance, the exposure to alcohols like ethanol (B145695) or hexanol induced a conformational change that made certain cysteine residues in the third transmembrane segment accessible to PMTS, which were not accessible in the resting state. nih.gov This demonstrates that PMTS can be used as a tool to map the structural rearrangements that occur during channel gating and modulation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHJPLSCKRFMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336155 | |

| Record name | Propyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24387-69-7 | |

| Record name | Propyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of Propyl Methanethiosulfonate

General Synthetic Routes for Thiosulfonates

The synthesis of thiosulfonates can be achieved through various chemical pathways. These methods often involve the formation of a sulfur-sulfur bond through oxidation or substitution reactions.

Copper(I)-Catalyzed Reductive Coupling Strategies

Copper-catalyzed reactions have emerged as effective methods for synthesizing thiosulfonates. researchgate.netacs.org One approach involves the copper-catalyzed sulfonylation of thiols using sodium sulfinates under an oxygen atmosphere, which yields thiosulfonates in good yields. researchgate.net Another strategy is the copper-catalyzed intermolecular difunctionalization of styrenes with methyl thiosulfonates and arylboronic acids. nsf.gov This method utilizes inexpensive and abundant copper catalysts under mild conditions. nsf.gov

Copper(I) species can also catalyze the hydrothiolation of alkynes with thiosulfonates and silanes to produce vinyl sulfides. rsc.org The catalytic cycle is proposed to begin with the formation of a Cu-H species, which then reacts with the alkyne and subsequently with the thiosulfonate. rsc.org Furthermore, copper-catalyzed systems have been developed for the thiolation of terminal alkynes with thiosulfonates, providing an odorless method for creating C-S bonds. acs.org

Table 1: Examples of Copper-Catalyzed Thiosulfonate Synthesis

| Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Thiols, Sodium Sulfinates | CuI–Phen·H2O / O₂ | Thiosulfonates | researchgate.net |

| Disulfides, Sodium Sulfinates | Copper Catalyst / Air | Thiosulfonates | organic-chemistry.org |

| Terminal Alkynes, Thiosulfonates | CuI / Xantphos | Alkynyl Sulfides | acs.org |

| Styrenes, Methyl Thiosulfonates, Arylboronic Acids | Copper Catalyst | 2,2-Diarylethylsulfones | nsf.gov |

Reactions Involving Sodium Methanethiosulfonate (B1239399) Precursors

Sodium methanethiosulfonate (NaMTS) is a key nucleophilic starting material for the synthesis of various functionalized thiosulfonates. rsc.org It is typically used to displace leaving groups, such as bromides or mesylates, on a substrate. rsc.org For instance, the reaction of sodium methanethiosulfonate with 2-bromoacetic acid in acetone (B3395972) produces 2-((methylsulfonyl)thio)acetic acid. nih.gov This method is a common pathway for creating asymmetric thiosulfonates. rsc.org

NaMTS itself can be prepared through methods such as the reaction of sodium sulfinate with sulfur or by reacting sodium sulfide (B99878) with methanesulfonyl chloride. rsc.org The use of sodium methanethiosulfonate and related salts like sodium toluenethiosulfonate in reactions with chloro-functionalized compounds is a documented route for producing thiosulfonate derivatives. nih.gov

Targeted Synthesis of Propyl Methanethiosulfonate and its Analogues

While specific literature detailing the direct synthesis of this compound is not prevalent, its synthesis can be inferred from the general methods applied to its analogues. The reaction of an appropriate propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) with sodium methanethiosulfonate would be a direct application of the precursor methodology described previously (Section 2.1.2).

The synthesis of functionalized analogues, such as N-Succinimidyloxycarbonylthis compound (NHS-C4-MTS), highlights the versatility of these synthetic routes. medchemexpress.comglpbio.com These linkers, used in bioconjugation, are synthesized to incorporate the methanethiosulfonate group at one end of a carbon chain. medchemexpress.comglpbio.com Similarly, other analogues like [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide are synthesized for specific applications in protein chemistry. scbt.comcymitquimica.com

Reaction Kinetics and Mechanisms with Thiols

Methanethiosulfonate (MTS) reagents, including this compound, are known for their high reactivity and specificity towards thiol (sulfhydryl) groups. interchim.frttuhsc.edu

Disulfide Bond Formation with Cysteine Residues

This compound reacts specifically with the sulfhydryl group of cysteine residues in proteins to form a mixed disulfide bond. nih.govnih.gov This reaction is a type of thiol-disulfide exchange. scbt.com The methanethiosulfonate group acts as an electrophilic sulfur source, which is attacked by the nucleophilic thiolate anion of the cysteine residue. nih.gov This process results in the formation of a new disulfide bond between the propyl group and the cysteine sulfur, with the release of methanesulfinic acid as a byproduct. interchim.frttuhsc.edu

This specific covalent modification has been utilized as a tool in structural biology to probe the accessibility of cysteine residues within proteins, such as ion channels. nih.govnih.gov For example, studies on the glycine (B1666218) receptor (GlyR) and GABA(A) receptor used propyl MTS to determine which cysteine-substituted residues in transmembrane segments were exposed to the aqueous environment. nih.govnih.gov The reactivity of a cysteine with propyl MTS is taken as an indication that the residue is water-accessible. nih.gov The rate of this reaction is generally high, with intrinsic reactivity for MTS reagents with thiols on the order of 10⁵ M⁻¹s⁻¹. interchim.frttuhsc.edu

Table 2: Reactivity of this compound with Cysteine Mutants in Ion Channels

| Protein | Transmembrane Segment | Reactive Cysteine Mutants | Outcome of Reaction | Reference |

|---|---|---|---|---|

| Glycine Receptor (GlyR) | TM4 | W407C, I409C, Y410C, K411C | Altered receptor function | nih.gov |

| GABA(A) Receptor | TM3 | A295C, F296C | Became accessible to MTS reagents in the presence of alcohols | nih.gov |

Stability and Reactivity in Aqueous and Organic Media

The stability and reactivity of this compound are highly dependent on the medium.

Aqueous Media Methanethiosulfonates (MTS reagents) are known to be hygroscopic and undergo hydrolysis in water over time. interchim.frttuhsc.eduusbio.net This degradation is accelerated in the presence of nucleophiles and at higher pH. ttuhsc.eduusbio.net For instance, some MTS reagents decompose rapidly in buffer solutions. ttuhsc.eduusbio.net At a pH of 7.5 and room temperature, related MTS compounds like MTSEA, MTSET, and MTSES show half-lives of approximately 15, 10, and 20 minutes, respectively. usbio.net While solutions in distilled water may seem stable for several hours at 4°C, they should ideally be prepared immediately before use for best results. interchim.frttuhsc.eduusbio.net The hydrolysis of alkyl thioesters is thermodynamically favorable. harvard.edu

Organic Media this compound exhibits greater stability in anhydrous organic solvents compared to aqueous solutions. interchim.frttuhsc.edu Stoichiometric modification of sulfhydryl groups on proteins can be achieved in solutions made with anhydrous organic solvents. interchim.frttuhsc.edu Dimethyl sulfoxide (B87167) (DMSO) is noted as a good solvent for non-charged, water-insoluble MTS reagents. interchim.frttuhsc.eduusbio.net Other organic solvents in which related compounds are soluble include acetone, chloroform, dichloromethane, ethanol (B145695), and methanol. usbio.net The reaction of thiosulfonates with thiols proceeds efficiently in organic media, allowing for the formation of disulfide bonds. scbt.com

Interactive Data Table: Stability and Reactivity Overview

| Medium | Stability | Key Reactivity | Notes |

| Aqueous (Neutral/Acidic) | Relatively stable for short periods; solutions appear stable for hours at 4°C. interchim.frttuhsc.edu | Reacts rapidly with thiols. interchim.frttuhsc.edu | Should be prepared fresh before use. interchim.frttuhsc.edu |

| Aqueous (Alkaline/Buffered) | Unstable; undergoes rapid hydrolysis. ttuhsc.eduusbio.net | Accelerated reaction with nucleophiles. | Half-life can be on the order of minutes at pH 7.5. usbio.net |

| Organic (e.g., DMSO) | Generally stable. interchim.frttuhsc.edu | Effective medium for reactions with thiols. ttuhsc.edu | DMSO is a suitable solvent for water-insoluble MTS reagents. interchim.frttuhsc.eduusbio.net |

Biochemical and Molecular Mechanisms of Action

Covalent Modification of Proteins via Thiol-Disulfide Exchange

Propyl methanethiosulfonate (B1239399) belongs to the family of methanethiosulfonate (MTS) reagents, which are known to react specifically with thiol groups (-SH) to form a disulfide bond (-S-S-). ttuhsc.edunih.gov This reaction is a form of thiol-disulfide exchange, where the thiolate anion (R-S⁻) of a cysteine residue attacks the disulfide bond of PMTS, forming a new, mixed disulfide with the propyl group and releasing methanesulfinic acid. wikipedia.org This technique, often combined with site-directed mutagenesis to introduce cysteine residues at specific locations, is known as the Substituted-Cysteine Accessibility Method (SCAM). ttuhsc.edu

The covalent bond formed between PMTS and a protein's cysteine residue is stable under typical experimental conditions, leading to what is effectively an irreversible modification. nih.gov This permanent attachment of a propyl group can significantly alter the protein's function. Research has demonstrated that PMTS can covalently bind to cysteine residues introduced into specific sites on ligand-gated ion channels, leading to an irreversible enhancement of receptor function. pnas.orgnih.gov For instance, the application of PMTS to a mutated P2X2 receptor, P2X2(I328C), activated the ion channel as effectively as its natural ligand, ATP. nih.gov This covalent modification provides a method to lock a protein in a functionally modulated state, allowing for detailed study of its properties. nih.gov

Allosteric modulation occurs when a molecule binds to a regulatory site on a protein, distinct from the primary (orthosteric) active site, causing a conformational change that alters the protein's activity. universiteitleiden.nl PMTS has been instrumental in identifying and characterizing such allosteric sites. By covalently binding to a cysteine residue within an allosteric pocket, PMTS can permanently modulate the protein's function. researchgate.net A key finding from studies on ligand-gated ion channels is that once PMTS covalently occupies a specific allosteric site, the ability of other allosteric modulators, such as the general anesthetics octanol (B41247), enflurane (B1671288), and isoflurane (B1672236), to potentiate the channel's function is lost. pnas.orgnih.gov This provides strong evidence that these molecules share a common allosteric binding site. pnas.orgnih.gov

Irreversible Binding and Functional Modulation

Interaction with Ligand-Gated Ion Channels

Ligand-gated ion channels (LGICs) are crucial for synaptic transmission in the central nervous system and are primary targets for various drugs, including anesthetics. pnas.orgnih.gov PMTS has been a valuable tool for studying the allosteric modulation of these channels, particularly the inhibitory Glycine (B1666218) (GlyR) and γ-aminobutyric acid type A (GABA-A) receptors. pnas.orgnih.gov

The Glycine Receptor, a key inhibitory receptor in the spinal cord and brainstem, is allosterically modulated by anesthetics and alcohols. nih.govnih.gov Studies using PMTS on GlyRs with engineered cysteine mutations have elucidated the mechanisms of this modulation. When applied to GlyR α1 subunits containing a serine-to-cysteine mutation at position 267 (α1(S267C)), PMTS was found to irreversibly enhance the receptor's function. pnas.org This enhancement is characterized by a decrease in the glycine concentration required to elicit a half-maximal response (EC₅₀), with no change to the maximum current. pnas.org Specifically, the glycine EC₅₀ was reduced from 217 µM to 108 µM after PMTS treatment. pnas.org This demonstrates that PMTS potentiates the receptor by increasing its apparent affinity for its agonist, glycine. pnas.org The covalent nature of this modification has been used to confirm that specific amino acid residues are critical components of an alcohol and anesthetic binding pocket. nih.govnih.gov

| Receptor | Mutation | PMTS Effect on Glycine EC₅₀ | Reference |

| Glycine Receptor α1 | S267C | Decreased from 217 µM to 108 µM | pnas.org |

Similar to its effects on GlyRs, PMTS has been shown to covalently modify and potentiate the function of GABA-A receptors. pnas.orgnih.gov These receptors are major targets for sedative and anxiolytic drugs. mdpi.com By introducing cysteine residues into the transmembrane segments of GABA-A receptor subunits, researchers have used PMTS to probe structural rearrangements during channel gating and modulation. nih.gov Studies have shown that the accessibility of certain engineered cysteine residues to PMTS changes depending on whether the receptor is in a resting, GABA-bound, or alcohol-bound state. nih.gov For example, in the α1 subunit of the GABA-A receptor, the presence of GABA or alcohols like ethanol (B145695) and hexanol alters the accessibility of residues such as A295C and F296C to MTS reagents, indicating that ligand binding and allosteric modulation induce significant conformational changes within the receptor. nih.gov

A primary application of PMTS is the identification of specific amino acid residues that form drug-binding sites. pnas.org The irreversible nature of the PMTS-cysteine bond allows for the confident identification of these sites. nih.gov By mutating specific residues to cysteine and observing an irreversible functional change upon PMTS application, researchers can confirm that these residues are part of a binding pocket. pnas.orgnih.gov

Identified Binding Site Residues for PMTS:

| Receptor | Subunit | Transmembrane Segment (TM) | Identified Residues | Reference |

|---|---|---|---|---|

| Glycine Receptor | α1 | TM2 | S267 (mutated to Cys) | nih.govpnas.org |

| Glycine Receptor | α1 | TM4 | W407, I409, Y410, K411 | nih.gov |

| GABA-A Receptor | α1 | TM2 | Homologous to GlyR S267 | pnas.org |

| GABA-A Receptor | α1 | TM3 | A291, Y294, F296, V297 | nih.gov |

This approach provides compelling evidence that the actions of certain anesthetics and alcohols on these receptors are due to binding at a specific, identifiable site rather than through nonspecific mechanisms. pnas.orgnih.gov The covalent attachment of the propyl group from PMTS at these locations functionally mimics the effect of anesthetic binding, solidifying their role as allosteric modulatory sites. nih.gov

Modulation of Potassium Ion Channels

Kir Channel Pore Flexibility Studies

Inwardly rectifying potassium (Kir) channels are crucial for maintaining the resting membrane potential in various cell types. itaca.edu.es Studies using methanethiosulfonate reagents have been instrumental in elucidating the flexibility of the Kir channel pore.

In studies on Kir6.2 channels, a component of ATP-sensitive potassium (KATP) channels, the substituted cysteine accessibility method (SCAM) has been employed. pnas.orgnih.gov This technique involves introducing cysteine residues at specific locations within the channel protein and then assessing their accessibility to MTS reagents. ttuhsc.edu For instance, in Kir6.2 channels with a cysteine substitution at position L164 (L164C), it was observed that the channel could be modified by up to three 3-(triethylammonium)propyl methanethiosulfonate (MTSPTrEA+) moieties. pnas.orgnih.gov This finding, along with data from other MTS reagents, suggests that the inner cavity of the Kir channel is flexible enough to accommodate these molecules without requiring a significant widening of the pore. pnas.orgnih.gov However, for larger ions like MTSPTrEA+ to enter the inner cavity, the entrance must widen to over 8 Å, a change that can be achieved with minimal movement of the M2 helices and rearrangement of side chains. pnas.orgnih.gov

These studies highlight the dynamic nature of the Kir channel pore, indicating that it can undergo conformational changes to allow the passage of various molecules. The ability of multiple MTS reagent molecules to modify the channel sequentially provides evidence for a pore that is not rigidly fixed but possesses considerable flexibility.

Effects on Single-Channel Current and Gating

Furthermore, the charge of the MTS reagent can have a dramatic impact on channel gating. In studies on G-protein-activated inward rectifier potassium (GIRK) channels, modification of an introduced cysteine at a specific position in the C-terminus with a negatively charged MTS reagent, sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES-), resulted in a roughly 17-fold increase in current. nih.gov Conversely, modification with a positively charged reagent, MTSEA+, abolished the current. nih.gov Importantly, these modifications did not affect the single-channel conductance, indicating that the observed effects were due to changes in channel gating—the opening and closing of the channel pore. nih.gov This demonstrates that a switch in the electrostatic charge at a critical regulatory site can effectively act as a molecular gate, controlling the activity of the channel.

| Channel Type | Mutant | MTS Reagent | Effect on Single-Channel Current/Gating |

| Kir6.2 | L164C | MTSPTrEA+ | Up to three moieties can modify the channel. pnas.orgnih.gov |

| Kir6.2 | L164C | MTSEA+ | Sequential modification leads to a stepwise reduction in single-channel current. pnas.orgnih.gov |

| GIRK1/GIRK2 | E315C (GIRK2) / E304C (GIRK1) | MTSES- (negatively charged) | ~17-fold increase in current. nih.gov |

| GIRK1/GIRK2 | E315C (GIRK2) / E304C (GIRK1) | MTSEA+ (positively charged) | Abolished current. nih.gov |

Effects on Sodium Ion Channels

Modification of Native Cysteines in Na+ Channels

Voltage-gated sodium (Na+) channels are responsible for the rising phase of the action potential in excitable cells. sissa.it Studies on squid giant axon Na+ channels have shown that intracellular application of positively charged MTS reagents, such as [(2-trimethylammonium)-ethyl]methanethiosulfonate (MTSET) and MTS-PTrEA, can irreversibly modify native cysteine residues. nih.govnih.gov This modification is voltage-dependent, with hyperpolarized membrane potentials protecting the channel from modification. nih.govnih.gov In contrast, the uncharged reagent methyl methanethiosulfonate (MMTS) did not affect the channel on its own but could prevent the irreversible effects of the charged reagents, suggesting it can access and react with the same cysteine(s). nih.govnih.gov

Induction of Charge Immobilization and Current Reduction

The modification of internal cysteines in squid Na+ channels by positively charged MTS reagents leads to a significant reduction in both ionic (INa) and gating (Ig) currents. nih.govnih.gov This is accompanied by an alteration in the kinetics of the remaining current, which appears to have a much slower inactivation. nih.govnih.gov The gating current becomes sharper and returns to baseline more quickly, a phenomenon described as "charge-immobilized," as if the modified channels are trapped in an inactivated state. nih.govnih.gov This modification also causes a pronounced hyperpolarizing shift and a shallowing of the steady-state inactivation curve. nih.govnih.gov These findings suggest that the covalent attachment of a positive charge to an internal cysteine promotes inactivation from closed states, leading to the observed charge immobilization and reduction in sodium current. nih.govnih.gov

| Channel Type | MTS Reagent | Effect on Na+ Channel Function |

| Squid Giant Axon Na+ Channel | MTSET (positively charged) | Irreversible reduction of INa and Ig. nih.govnih.gov |

| Squid Giant Axon Na+ Channel | MTS-PTrEA (positively charged) | Irreversible reduction of INa and Ig; induction of charge immobilization. nih.govnih.gov |

| Squid Giant Axon Na+ Channel | MMTS (uncharged) | No effect on INa or Ig; prevents modification by charged MTS reagents. nih.govnih.gov |

Enzymatic Interactions and Active Site Probing

The use of MTS reagents extends beyond ion channels to the study of enzymes and other proteins. The ability of these reagents to specifically react with cysteine residues makes them valuable tools for probing the structure and function of active sites. ttuhsc.edu

In the context of GABA-A receptors, a series of n-alkyl-methanethiosulfonate probes, including this compound, have been used to estimate the distance between a receptor-bound anesthetic, etomidate (B1671615), and a nearby amino acid side chain. nih.govresearchgate.net By observing a "cut-on" effect between ethyl-MTS and n-propyl-MTS, where n-propyl-MTS is the smallest reagent to overlap with the etomidate binding site, researchers were able to infer the proximity of etomidate to a specific residue in the receptor. nih.govresearchgate.net

Similarly, this compound has been used to modify an acyl carrier protein (ACP) domain from a polyketide synthase. portlandpress.com This modification helps in understanding the interactions between the ACP and its partner domains, which is crucial for the rational engineering of these complex enzymatic systems. portlandpress.com

Papain Cysteine Active Site Modification

The enzyme papain, a cysteine protease, serves as a classic model for studying the effects of thiol-reactive compounds. The catalytic activity of papain relies on a catalytic triad (B1167595) within its active site, which includes a crucial cysteine residue, Cys25. nih.gov This cysteine residue functions as a nucleophile in the hydrolysis of peptide bonds. nih.gov

This compound, similar to its analog methyl methanethiosulfonate (MMTS), specifically targets and modifies this essential Cys25 residue. researchgate.netnih.gov The reaction mechanism involves the nucleophilic attack of the thiolate anion of Cys25 on the disulfide bond of this compound. This results in the formation of a stable, covalent mixed disulfide bond between the propylthio (-S-CH₂CH₂CH₃) group and the sulfur atom of the Cys25 residue. nih.gov This modification, known as S-propylation, physically blocks the active site, preventing substrate binding and rendering the enzyme catalytically inactive. nih.govresearchgate.net The reactivity of the Cys25 thiol group is significantly influenced by its local environment within the active site, including its interaction with a nearby histidine residue (His159), which affects its pKa. nih.gov

| Target Enzyme | Active Site Residue | Type of Modification | Effect on Activity |

| Papain | Cysteine-25 (Cys25) | Covalent mixed disulfide formation (S-propylation) | Inhibition/Inactivation |

Reversibility of Enzyme Inhibition

The inhibition of papain by this compound is a reversible process. researchgate.net This characteristic distinguishes it from many irreversible inhibitors that form permanent covalent bonds with their target enzymes. libretexts.org The mixed disulfide bond formed between the propylthio group and the Cys25 residue can be cleaved by the addition of a reducing agent. nih.gov

Compounds such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) can be used to regenerate the free thiol group of the active site cysteine. researchgate.net The reducing agent attacks the disulfide bridge, leading to the release of the propylthio group and the restoration of the sulfhydryl group of Cys25. Once the cysteine residue is regenerated, the enzyme's conformational structure returns to its native state, and its catalytic activity is fully restored. researchgate.net This ability to reverse the inhibition is a valuable feature for applications where temporary inactivation of a cysteine protease is desired. nih.gov

| Inhibitor Class | Nature of Enzyme-Inhibitor Bond | Reversibility | Method of Reversal |

| Thiosulfonates | Covalent (Mixed Disulfide) | Reversible | Addition of reducing agents (e.g., DTT) |

| Irreversible Inhibitors | Covalent (Stable) | Irreversible | Not typically possible |

Interaction with Acyl Carrier Proteins (ACPs)

Acyl carrier proteins (ACPs) are essential components in the biosynthesis of fatty acids and polyketides. wikipedia.orgrhea-db.org They function by carrying the growing acyl chain between the different catalytic domains of the synthase machinery. This is accomplished via a prosthetic group, 4'-phosphopantetheine (B1211885) (Ppant). wikipedia.org

Modification of 4'-Phosphopantetheine Thiol

The 4'-phosphopantetheine prosthetic group is attached to a conserved serine residue of the apo-ACP to form the functional holo-ACP. wikipedia.orgebi.ac.uk This prosthetic group terminates in a reactive thiol (sulfhydryl) group, which forms a thioester bond with the growing acyl chain. wikipedia.org The long, flexible arm of the Ppant group allows it to shuttle the tethered substrate between different active sites. wikipedia.org

This compound can covalently modify the terminal thiol of the 4'-phosphopantetheine group on holo-ACP. nih.gov Similar to its reaction with the cysteine in papain, it forms a mixed disulfide bond with the Ppant thiol. This modification effectively caps (B75204) the reactive thiol, preventing it from accepting or transferring acyl groups.

| Protein Target | Prosthetic Group | Specific Site of Modification | Consequence of Modification |

| Acyl Carrier Protein (ACP) | 4'-Phosphopantetheine (Ppant) | Terminal Thiol (-SH) | Formation of a mixed disulfide bond |

Implications for Polyketide Synthase Activity

Polyketide synthases (PKSs) are large, multi-domain enzymes that synthesize a wide variety of natural products known as polyketides. frontiersin.orgmdpi.com The biosynthesis process involves sequential condensation of small carboxylic acid units, with the growing polyketide chain tethered to the ACP domain of the PKS via the 4'-phosphopantetheine thiol group. nih.gov

The modification of the Ppant thiol by this compound has significant implications for PKS activity. By blocking the reactive thiol, the ACP is rendered incapable of being loaded with the starter or extender units (like malonyl-CoA or methylmalonyl-CoA) by the acyltransferase (AT) domain. frontiersin.orgnih.gov Consequently, the entire polyketide assembly line is halted, as no new building blocks can be added to the growing chain, and the chain elongation process is inhibited. This effectively shuts down the production of the final polyketide product.

Biological Target Identification and Characterization in Research

Application of Substituted Cysteine Accessibility Method (SCAM)

The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to map the structure of proteins and identify functionally important residues. tvarditherapeutics.com The method involves systematically replacing amino acids with cysteine, one at a time, through site-directed mutagenesis. tandfonline.com Subsequently, sulfhydryl-specific reagents, such as PMTS, are applied to determine the accessibility of these newly introduced cysteines. tvarditherapeutics.comtandfonline.com A reaction between the reagent and the cysteine indicates that the residue is exposed to the aqueous environment and is not buried within the protein's core. tvarditherapeutics.com

SCAM is a valuable tool for elucidating the topology of transmembrane proteins, which are critical drug targets that constitute 25-30% of all proteins in most genomes. unipd.it By introducing cysteine residues at various positions within a protein sequence, researchers can determine which segments are exposed to the extracellular space, the cytoplasm, or are embedded within the lipid bilayer. unipd.it

While various methanethiosulfonate (B1239399) (MTS) reagents are used in SCAM, PMTS has been specifically employed to probe the local environment of transmembrane domains. For instance, in studies of ligand-gated ion channels, PMTS helps to confirm the location of engineered cysteines within transmembrane segments. unimi.it By reacting with a cysteine introduced in a specific transmembrane site, such as the second transmembrane domain (TM2) of the glycine (B1666218) receptor (GlyR), PMTS provides evidence of that residue's accessibility and its location within the channel pore's lining. unimi.itnih.gov This targeted application contributes to a more detailed understanding of the protein's functional architecture beyond a simple topological map.

A key application of PMTS is the precise identification of amino acid residues that form ligand binding pockets. unimi.itnih.gov In the study of ligand-gated ion channels, which are targets for general anesthetics and alcohols, identifying the exact binding sites has been a significant challenge. PMTS, acting as an anesthetic analog, has been instrumental in providing direct evidence for these sites. unimi.it

Researchers have mutated specific amino acids hypothesized to be part of a binding site to cysteine and then applied PMTS. A covalent reaction, detected by a lasting change in the protein's function, confirms that the residue is part of the binding pocket. For example, PMTS was shown to covalently bind to a cysteine substituted at position Serine-267 (S267C) in the TM2 domain of the GlyR α1 subunit and at Serine-270 (S270C) in the GABA-A receptor α2 subunit. unimi.it This binding resulted in an irreversible enhancement of receptor function, demonstrating that these specific residues are key components of an anesthetic binding site. unimi.itnih.gov Conversely, the lack of reaction with other nearby substituted cysteines, such as A288C in the GlyR, suggests these residues are not accessible to the binding pocket. unimi.it

Table 1: Identification of Binding Residues in Ligand-Gated Ion Channels Using PMTS

| Receptor | Subunit | Mutation Site | Effect of PMTS | Conclusion | Citation |

| Glycine Receptor (GlyR) | α1 | S267C | Irreversible enhancement of receptor function | S267 is part of a binding site for anesthetics and alcohols. | unimi.itnih.gov |

| GABA-A Receptor | α2β1 | S270C | Covalent bond formation and functional enhancement | S270 is part of a binding site for anesthetics and alcohols. | unimi.it |

| Glycine Receptor (GlyR) | α1 | A288C | No covalent bond formation observed | A288 is not accessible within the binding pocket. | unimi.it |

| Neuronal Nicotinic Acetylcholine Receptor (nAChR) | α4 or β2 | α4(V254C) or β2(V253C) | Reversible inhibition; did not affect anesthetic sensitivity | V254 and V253 are not anesthetic-binding sites but alter channel gating. |

Mapping of Transmembrane Protein Topology

Role in Anesthetic and Alcohol Action Research

The mechanism of action for general anesthetics and alcohols has long been debated, with theories ranging from nonspecific interactions with the lipid membrane to specific binding at protein receptors. unimi.it PMTS has provided compelling evidence for the latter by acting as a tool to covalently label and functionally lock a receptor in an anesthetic-modified state.

Research using PMTS has strongly supported the hypothesis that anesthetics and alcohols act by binding to specific pockets within ligand-gated ion channels. unimi.it In studies on GlyR and GABA-A receptors expressed in Xenopus oocytes, PMTS was used as a reactive analog of the anesthetic propanethiol. unimi.it Its application to receptors with engineered cysteines in the TM2 domain led to the formation of a propyl disulfide bond, which irreversibly enhanced the receptor's sensitivity to its primary neurotransmitter (e.g., glycine). unimi.itnih.gov This demonstrated that the binding of an anesthetic-like molecule at this single, specific site is sufficient to produce an anesthetic effect, namely the potentiation of inhibitory receptor function. unimi.itnih.gov

Further solidifying its role in defining a specific binding pocket, PMTS has been used in competitive binding studies. After the covalent and permanent modification of the S267C GlyR mutant by PMTS, the receptor loses its sensitivity to potentiation by other clinically relevant anesthetics. unimi.itnih.gov Once the propyl disulfide bond was formed at the S267C site, the subsequent application of anesthetics like octanol (B41247), enflurane (B1671288), and isoflurane (B1672236) failed to produce their usual enhancing effect on the channel's function. unimi.it This loss of effect provides strong evidence that these different anesthetic agents all act by competing for the same discrete binding site, which, when permanently occupied by the propyl group from PMTS, is no longer available to them. unimi.itnih.gov

Table 2: Competitive Binding Studies Following PMTS Modification

| Receptor System | Pre-treatment | Challenging Anesthetic | Observed Effect | Conclusion | Citation |

| Glycine Receptor α1(S267C) | Covalent labeling with PMTS | Octanol | Potentiation by octanol was lost. | PMTS and octanol share a common binding site. | unimi.it |

| Glycine Receptor α1(S267C) | Covalent labeling with PMTS | Enflurane | Potentiation by enflurane was lost. | PMTS and enflurane share a common binding site. | unimi.it |

| Glycine Receptor α1(S267C) | Covalent labeling with PMTS | Isoflurane | Potentiation by isoflurane was lost. | PMTS and isoflurane share a common binding site. | unimi.it |

Elucidation of Binding Sites and Mechanisms

STAT3-SH2 Domain Antagonism Studies

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that is a promising target for cancer therapy due to its role in cell proliferation and survival. nih.gov A key functional component of STAT3 is its Src Homology 2 (SH2) domain, which is essential for its activation. unimi.itnih.gov Inhibition of the SH2 domain can block STAT3 activity. unimi.it

Research has shown that the methanethiosulfonate moiety can be a useful scaffold for developing direct STAT3 inhibitors. nih.gov Studies have synthesized and tested a series of methanethiosulfonate-drug hybrids, such as derivatives of valproic acid and diclofenac. nih.gov These hybrid compounds were found to bind strongly and selectively to the STAT3-SH2 domain, while the original parent drugs showed no such ability. nih.gov This suggests that the methanethiosulfonate group itself is critical for the interaction with the SH2 domain. However, studies focusing specifically on propyl methanethiosulfonate as a STAT3-SH2 domain antagonist are not present in the reviewed scientific literature.

Inhibition of STAT3 Homodimer Formation

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, upon activation, forms pairs (homodimers). nih.gov These dimers move into the cell nucleus and activate genes involved in cell proliferation and survival. nih.gov The disruption of this dimerization is a key strategy for inhibiting STAT3's function. The Src Homology 2 (SH2) domain is essential for this dimerization process. nih.govunimi.it

Research has focused on the methanethiosulfonate moiety as a useful scaffold for developing new direct inhibitors of STAT3. nih.govunimi.it A study involving a series of synthesized methanethiosulfonate-drug hybrids demonstrated that the thiosulfonate compounds were able to strongly and selectively bind to the STAT3-SH2 domain. nih.gov This binding activity was evaluated using an AlphaScreen-based assay, which measures the potential inhibition of the interaction between the STAT3-SH2 domain and phosphotyrosine-containing peptides. nih.gov The inhibitory activities were quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating stronger inhibition.

Table 1: STAT3-SH2 Domain Binding Affinity of Methanethiosulfonate (MTS) Hybrids

| Compound | Parent Drug | IC₅₀ (µM) for STAT3 Inhibition nih.gov |

|---|---|---|

| 1 | Valproic Acid | 5.5 ± 0.6 |

| 2 | Valproic Acid | 1.1 ± 0.1 |

| 3 | Indomethacin | 10.5 ± 1.2 |

| 4 | Ibuprofen | 7.9 ± 0.8 |

| 5 | (R)-α-Lipoic Acid | 1.8 ± 0.2 |

Assessment of Antiproliferative Activity

The ability of a compound to inhibit the growth of cancer cells is known as antiproliferative activity. This is a critical indicator of its potential as an anticancer agent.

A close analog of this compound, propyl propane (B168953) thiosulfonate (PTSO), derived from onions, has been shown to have an antiproliferative effect on several human tumor cell lines. researchgate.net Its activity, measured as the half-maximal inhibitory concentration (IC₅₀), reveals its potency against various cancer types. researchgate.net

Table 2: Antiproliferative Activity (IC₅₀) of Propyl Propane Thiosulfonate (PTSO) on Human Tumor Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) researchgate.net |

|---|---|---|

| MCF-7 | Breast | 104.9 ± 1.0 |

| T-84 | Colon | 114.8 ± 1.1 |

| A-549 | Lung | 156.4 ± 1.1 |

| HT-29 | Colon | 129.5 ± 1.1 |

| Panc-1 | Pancreas | 179.8 ± 1.1 |

| Jurkat | T-cell leukemia | 134.9 ± 1.1 |

| PC-3 | Prostate | 126.9 ± 1.1 |

| SW-837 | Rectal adenocarcinoma | 139.8 ± 1.1 |

While some methanethiosulfonate-drug hybrids showed excellent in vitro STAT3 inhibition, their antiproliferative activity was more varied. nih.govunimi.it For instance, on the HCT-116 colon cancer cell line, only three of the tested hybrids displayed moderate antiproliferative effects. nih.gov This discrepancy suggests that factors like cell permeability, solubility, and stability in the culture medium can influence a compound's ultimate cytotoxic effect. unimi.it

Cellular and Subcellular Distribution Studies

Understanding where a compound acts—inside or outside the cell—and how it is metabolized is crucial for characterizing its biological effects.

Intracellular vs. Extracellular Reactivity

Methanethiosulfonate (MTS) reagents are valuable tools for probing protein structure and location due to their reactivity with cysteine residues. Studies on ion channels have effectively used this property to distinguish between intracellular and extracellular domains.

In research on squid giant axon sodium channels, it was found that intracellular perfusion with charged MTS reagents irreversibly reduced sodium currents. nih.gov However, the same compounds had no effect when applied extracellularly. nih.gov This demonstrated that the reactive cysteine residues on the sodium channel protein were accessible from the inside of the cell but not the outside. nih.gov The uncharged reagent methyl methanethiosulfonate (MMTS) did not alter the channel's function on its own but could prevent the effects of the charged MTS reagents, further confirming that the interaction occurs at a specific internal site. nih.gov This differential reactivity makes MTS compounds useful for mapping the topology of membrane proteins. nih.govpnas.org

Metabolite Identification in Biological Tissues

Metabolomic profiling can identify hundreds or even thousands of distinct metabolites in various tissues. For example, studies in silkworms (Bombyx mori) have quantified over 800 different metabolites in tissues such as the midgut, hemolymph, and posterior silk gland. frontiersin.org While related organosulfur compounds like (-)-1-(Methylthio)propyl 1-propenyl disulfide have been detected in food sources such as green vegetables, specific research detailing the metabolic products of this compound in biological tissues is not extensively documented in the reviewed literature. hmdb.ca The identification of such metabolites would typically involve searching the acquired mass spectrometry data against established metabolite databases. nih.gov

Metabolic Studies and Biotransformation Pathways

In Vivo Metabolization Research

In vivo studies, primarily conducted in rat models, have been instrumental in elucidating the metabolic journey of PTSO from ingestion to excretion. These studies have successfully identified several key metabolites that are formed as the parent compound is processed in the body.

Following oral administration, PTSO undergoes biotransformation, leading to the formation of various metabolites. One of the primary metabolites identified is Dipropyl Disulfide (DPDS) . nih.govresearchgate.net Further metabolization of DPDS results in other compounds, including Propyl Mercaptan (PM) and Propyl Glutathione (B108866) Sulphide (PGS) , which have been detected in studies using rat liver subcellular fractions. nih.gov

PTSO has been shown to react directly with endogenous thiol-containing molecules. It reacts with cysteine to form S-propyl mercaptocysteine (CSSP) and with glutathione to produce S-propyl mercaptoglutathione (GSSP) . uco.es This reactivity with key biological thiols is a significant pathway in its biotransformation. An in vivo toxicokinetic study in rats identified CSSP as a major metabolite in both stomach and plasma after oral administration of PTSO. uco.es

Identification of Metabolites (e.g., Dipropyl Disulfide, Propyl Mercaptan, Propyl Glutathione Sulphide)

Biotransformation in Specific Biological Systems

The metabolism of PTSO is not uniform throughout the body, with different profiles observed in the liver and plasma, followed by specific excretion routes.

Studies analyzing the distribution of PTSO and its metabolites have provided insights into its processing in key biological systems. In an in vivo study with rats, the metabolite Dipropyl Disulfide (DPDS) was detected in liver samples, with concentrations ranging from 0.11 to 0.61 µg/g. nih.govmdpi.com The peak concentration of DPDS in the liver was observed just 30 minutes after intake. nih.govresearchgate.net DPDS was also consistently found in all plasma samples analyzed, at concentrations between 2.1 and 2.4 µg/mL. nih.govresearchgate.net

Interestingly, the parent compound, PTSO, was not detected in the liver but was found in plasma, though only at time points greater than five hours post-ingestion, at a concentration of 0.18 µg/mL. nih.govresearchgate.net In a separate toxicokinetic study, the metabolite S-propyl mercaptocysteine (CSSP) reached a peak concentration of 495.63 ng/mL in the stomach and a lower peak concentration of 123.59 ng/mL in the plasma. uco.es

Table 1: Concentration of PTSO and its Metabolites in Biological Samples This table is interactive. You can sort and filter the data.

| Compound | Biological Matrix | Concentration | Time Point |

|---|---|---|---|

| Dipropyl Disulfide (DPDS) | Liver | 0.11 - 0.61 µg/g | Max at 0.5 h |

| Dipropyl Disulfide (DPDS) | Plasma | 2.1 - 2.4 µg/mL | Consistent |

| Propyl Propane (B168953) Thiosulfonate (PTSO) | Plasma | 0.18 µg/mL | > 5 h |

| S-propyl mercaptocysteine (CSSP) | Stomach | 495.63 ng/mL | Peak |

| S-propyl mercaptocysteine (CSSP) | Plasma | 123.59 ng/mL | Peak |

The elimination of PTSO and its metabolites from the body primarily occurs via the urinary system. Research has shown that both PTSO and its metabolite DPDS are excreted in the urine 24 hours after ingestion. nih.govresearchgate.net The metabolite S-propyl mercaptocysteine (CSSP) is noted to have high water solubility, which facilitates its rapid excretion. uco.es

Liver and Plasma Metabolic Profiles

Enzymatic Role in Metabolic Processing

The biotransformation of xenobiotics like PTSO is predominantly an enzyme-catalyzed process designed to render compounds more water-soluble for easier excretion. While specific enzymes responsible for the direct metabolism of PTSO are not detailed in the available literature, the metabolic pathways of related sulfur compounds are well-documented. Phase I reactions (like oxidation and reduction) and Phase II reactions (conjugation with molecules like glutathione) are central to this process. uantwerpen.be The formation of S-propyl mercaptoglutathione from PTSO is a clear indicator of a Phase II conjugation reaction, likely catalyzed by glutathione S-transferase enzymes. The subsequent breakdown and processing into mercapturic acid derivatives would involve further enzymatic steps.

Advanced Analytical and Spectroscopic Methodologies in Research

Chromatography-Mass Spectrometry Techniques

The coupling of chromatography with mass spectrometry provides a powerful platform for the separation, identification, and quantification of propyl methanethiosulfonate (B1239399) and its derivatives. nih.gov The choice between gas and liquid chromatography is dictated by the volatility and polarity of the analytes. nih.gov

GC-MS is a cornerstone technique for the analysis of volatile organic compounds (VOCs) and is considered a "gold standard" in the field. frontiersin.orgresearchgate.net It is particularly well-suited for identifying metabolites of propyl methanethiosulfonate that are sufficiently volatile and thermally stable. nih.govnih.gov In metabolic studies, GC-MS has been instrumental in identifying volatile metabolites in various biological samples. nih.govspectroscopyonline.com For instance, research on the metabolism of related sulfur compounds, like dipropyl disulfide, has utilized GC-MS to identify metabolites such as propyl methanethiol (B179389) (PM), methyl propyl sulfide (B99878) (MPS), methyl propyl sulfoxide (B87167) (MPSO), and methyl propyl sulfone (MPSO2) in biological matrices. nih.gov

The general workflow involves the extraction of volatile compounds, often through headspace sampling or liquid-liquid extraction, followed by separation on a gas chromatographic column and detection by a mass spectrometer. nih.govspectroscopyonline.com The mass spectrometer fragments the eluting compounds into characteristic ions, providing a mass spectrum that serves as a chemical fingerprint for identification. researchgate.netspectroscopyonline.com

Table 1: GC-MS Parameters for Volatile Metabolite Analysis

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Column | Separates compounds based on boiling point and polarity. | HP-5MS (30 m x 0.25 mm x 0.25 µm) nih.gov |

| Injector Temperature | Vaporizes the sample for introduction into the column. | 280 °C (Splitless mode) nih.gov |

| Oven Program | Controls the temperature gradient to elute compounds. | Isothermal at 50°C, followed by linear gradients. nih.gov |

| Carrier Gas | Moves the sample through the column. | Helium at 1 mL/min nih.gov |

| Ionization Mode | Method used to ionize the compounds. | Electron Impact (EI) nih.gov |

For non-volatile derivatives of this compound, UHPLC-Q-TOF-MS is a powerful analytical tool. nih.gov This technique combines the high-resolution separation capabilities of UHPLC with the high mass accuracy and sensitivity of a Q-TOF mass spectrometer. nih.govrsc.org It is particularly useful for analyzing complex mixtures and identifying unknown compounds. rsc.orgwur.nl

In the context of this compound metabolism, UHPLC-Q-TOF-MS can be used to detect and identify non-volatile metabolites that are not amenable to GC-MS analysis. nih.gov The methodology often involves a salting-out assisted liquid-liquid extraction (SALLE) for sample preparation, followed by chromatographic separation and mass spectrometric detection. nih.gov The Q-TOF analyzer provides accurate mass measurements, which can be used to determine the elemental composition of the detected ions, aiding in their identification. nih.govchromatographyonline.com

Table 2: UHPLC-Q-TOF-MS Parameters for Non-Volatile Compound Analysis

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| LC System | Provides high-resolution separation of analytes. | Agilent 1290 Infinity II Series nih.gov |

| MS System | Detects and identifies the separated compounds. | Agilent 6550 Q-TOF with ESI source nih.gov |

| Sample Preparation | Extracts non-volatile compounds from the matrix. | Salting-Out Assisted Liquid-Liquid Extraction (SALLE) nih.gov |

| Ionization Source | Generates ions from the non-volatile analytes. | Electrospray Ionization (ESI) nih.gov |

ESI-MS is a soft ionization technique that is exceptionally well-suited for the analysis of large biomolecules like proteins. creative-proteomics.comlibretexts.org It allows for the generation of multiply charged ions from intact proteins in solution without causing significant fragmentation. libretexts.org This makes it an invaluable tool for confirming the covalent modification of proteins by reagents such as this compound.

By analyzing the mass of a protein before and after reaction with this compound, the number of attached propylthiol groups can be determined. The mass spectrum of the modified protein will show a characteristic shift corresponding to the mass of the added moiety. ESI-MS can be coupled with liquid chromatography (LC-MS) to analyze complex mixtures of proteins or to separate a modified protein from unreacted reagents. nih.govthermofisher.com The resulting data provides a clear confirmation of successful protein labeling. nih.gov

Ultra-High Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) for Non-Volatile Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile technique that provides detailed information about the structure, dynamics, and interactions of molecules at an atomic level. duke.eduazolifesciences.com In the study of this compound-modified proteins, NMR plays a crucial role in characterizing the structural and dynamic consequences of the modification. nih.govnih.gov

NMR spectroscopy can be used to determine the three-dimensional structures of proteins in solution, which is often a more biologically relevant environment than the crystalline state required for X-ray crystallography. duke.eduazolifesciences.com When a protein is modified by this compound, NMR can be used to identify the specific site of modification and to elucidate the structural changes that occur as a result.

This is often achieved by comparing the NMR spectra of the unmodified and modified protein. Changes in the chemical shifts of specific nuclei can pinpoint the location of the propylthiol group and reveal perturbations in the local and global structure of the protein. d-nb.info For example, labeling cysteine residues with ¹³C-methyl-methanethiosulfonate ((¹³C-MMTS)), an analogue of this compound, has been used to probe the structure of protein complexes. nih.gov

Table 3: Common NMR Experiments for Structural Elucidation

| Experiment | Information Obtained |

|---|---|

| COSY (Correlation Spectroscopy) | Identifies through-bond couplings between protons, helping to assign resonances to specific amino acid spin systems. azolifesciences.com |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies through-space proximity between protons, providing distance restraints for structure calculation. azolifesciences.com |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates the chemical shifts of a proton with a directly attached heteronucleus (e.g., ¹⁵N or ¹³C), providing a fingerprint of the protein backbone. azolifesciences.com |

Proteins are not static entities but are inherently dynamic, and their flexibility is often crucial for their function. nih.govmuni.cz NMR spectroscopy is unique in its ability to probe protein dynamics over a wide range of timescales. nih.govnih.gov The introduction of a propylthiol group can alter the conformational dynamics of a protein, and NMR can be used to characterize these changes.

Chemical shift differences between the modified and unmodified protein can indicate changes in the chemical environment of nuclei, reflecting alterations in conformation. msu.edudocbrown.infodocbrown.info Furthermore, NMR-derived distance restraints, obtained from NOESY experiments, can be used to define the three-dimensional structure of the modified protein and to identify any significant conformational rearrangements. miguelprudencio.comgromacs.orgnih.gov Paramagnetic relaxation enhancement (PRE) is another NMR technique that provides long-range distance information, which is particularly useful for studying the structure and dynamics of larger proteins and protein complexes. miguelprudencio.com

Structural Elucidation of Modified Proteins and Derivatives

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net It is particularly valuable for analyzing the secondary and tertiary structure of proteins. annualreviews.orgnih.gov

CD spectroscopy is a principal method for assessing the thermal stability of these modified proteins. researchgate.net The process involves monitoring the CD signal at a specific wavelength (commonly in the far-UV region, 190-260 nm, to track secondary structure changes) as the temperature of the sample is gradually increased. annualreviews.orgbmglabtech.com The resulting thermal denaturation curve, which plots the change in CD signal against temperature, reveals the protein's melting temperature (T_m). nih.govdss.go.th The T_m is the temperature at which 50% of the protein is unfolded, providing a direct measure of its thermal stability. nih.gov

Research has shown that the binding of agents to proteins can induce conformational changes and alter their stability. researchgate.net For instance, studies on ligand-gated ion channels have employed PMTS to covalently modify cysteine-mutated receptors. annualreviews.orgresearchgate.netresearchgate.net Following such modification, CD spectroscopy can be used to determine if the covalent attachment of the propyl disulfide group leads to a stabilization or destabilization of the protein's structure. An increase in the measured T_m would indicate that the modification has a stabilizing effect on the protein's conformation.

Table 1: Representative Data from CD Thermal Denaturation Analysis of a Protein Modified with this compound (PMTS)

| Protein Sample | Modification | Melting Temperature (T_m) (°C) | Change in Stability (ΔT_m) (°C) |

| Wild-Type Protein | None | 62.5 | N/A |

| Cys-Mutant Protein | None | 61.8 | -0.7 |

| Cys-Mutant Protein | PMTS-Modified | 65.4 | +3.6 |

Note: Data are hypothetical and for illustrative purposes to represent typical findings from such an experiment.

Spectrophotometric Assays

Spectrophotometry is a quantitative measurement technique that assesses the concentration of a chemical substance by measuring the amount of light absorbed by a colored compound.

The quantification of free sulfhydryl (thiol) groups is a common task in biochemistry, often accomplished using spectrophotometric methods. The most well-known of these is the Ellman's assay, which uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). bmglabtech.comnih.gov DTNB reacts with a free thiol group to produce a stoichiometric amount of 2-nitro-5-thiobenzoate (TNB²⁻), which has a vibrant yellow color and a strong absorbance maximum at 412 nm. nih.gov By measuring this absorbance and comparing it to a standard curve generated with a known thiol-containing compound like cysteine, the concentration of thiols in a sample can be accurately determined. nih.gov

While this compound itself is not typically quantified with this method, it belongs to the family of methanethiosulfonate (MTS) reagents that are widely used as specific and rapid thiol-blocking agents. nih.gov In complex proteomic workflows designed to study specific cysteine modifications (like S-acylation or S-nitrosylation), the first step is often to block all unmodified, free thiols to prevent them from interfering with subsequent steps. nih.govnih.gov MTS compounds, such as methyl methanethiosulfonate (MMTS), are ideal for this purpose. nih.gov After the specific modification of interest is reversed to reveal a free thiol, its quantity can be measured, often using an Ellman's-based assay or by capturing it on a thiopropyl resin. nih.govscirp.org

Table 2: Example of a Standard Curve for Thiol Quantification using Ellman's Reagent

| Cysteine Concentration (µM) | Average Absorbance at 412 nm |

| 0 | 0.000 |

| 10 | 0.136 |

| 25 | 0.340 |

| 50 | 0.680 |

| 75 | 1.020 |

| 100 | 1.360 |

Note: Data are based on the molar extinction coefficient of TNB²⁻ (13,600 M⁻¹cm⁻¹) and are for illustrative purposes.

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a sensitive, bead-based reporter assay used in high-throughput screening to study biomolecular interactions. bmglabtech.comnih.gov The technology relies on two types of beads: a Donor bead and an Acceptor bead. revvity.com When a biological interaction brings the beads within close proximity (approximately 200 nm), a cascade of chemical reactions is initiated upon excitation of the Donor bead at 680 nm. bmglabtech.com This results in the generation of a chemiluminescent signal from the Acceptor bead. revvity.com If a small molecule inhibitor disrupts the interaction, the beads are separated, and the signal is reduced.

Research into the inhibition of transcription factors has utilized this technology to screen for compounds that disrupt critical protein-protein interactions. In studies targeting Signal Transducer and Activator of Transcription 3 (STAT3), various sulfur-containing compounds, including methanethiosulfonate derivatives, have been synthesized and evaluated for their ability to inhibit the STAT3-SH2 domain. nih.govunimi.it The AlphaScreen assay serves as a primary screening tool to identify compounds that directly interfere with the binding of STAT3 to its corresponding phosphopeptide ligand. unimi.it Findings from these screens have indicated that methanethiosulfonate derivatives are effective inhibitors of this interaction, in some cases more so than other sulfur-containing scaffolds like dithiolethiones. nih.gov

Table 3: Research Findings on the Inhibition of STAT3-SH2 Domain by Sulfurated Derivatives using AlphaScreen Assay

| Compound Class | Parent Molecule | Result | Reference |

| Methanethiosulfonates | Cinnamic Acid Derivatives | Identified as effective inhibitors of the STAT3-SH2 interaction in the primary screen. | nih.gov, unimi.it |

| Dithiolethiones | Cinnamic Acid Derivatives | Found to be weaker and less selective inhibitors compared to corresponding methanethiosulfonates. | nih.gov |

Thiol Group Quantification Assays

Sample Preparation Methodologies for Biological Matrices

The accurate analysis of compounds in biological matrices such as tissues, plasma, or feed requires an effective sample preparation step to isolate the analyte of interest from interfering substances. researchgate.net

Liquid-liquid extraction (LLE) is a fundamental sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. revvity.com This method is widely used to extract and concentrate analytes from complex biological samples prior to analysis by techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net

This compound has been identified as a volatile flavor component in plants of the Allium genus, such as onions and garlic. dss.go.thscielo.br Research aimed at analyzing organosulfur compounds from agricultural products, such as animal feed, has employed modern variations of LLE. One such method is dispersive liquid-liquid microextraction (dLLME), a miniaturized version of LLE that uses a small volume of extraction solvent dispersed into the aqueous sample, maximizing the surface area for rapid partitioning of the analyte. researchgate.net In a study analyzing antimicrobial organosulfur compounds from onion in animal feed, a dLLME method was developed and optimized for subsequent GC-MS analysis, demonstrating its utility for extracting compounds like this compound from a complex biological matrix. researchgate.net

Table 4: Summary of Optimized Parameters for Dispersive Liquid-Liquid Microextraction (dLLME) of Onion Organosulfur Compounds from Animal Feed

| Parameter | Optimized Condition |

| Extraction Solvent | Acetonitrile |

| Solvent to Sample Ratio | 12.5 mL per gram |

| Extraction Time | 15 minutes (with stirring) |

| Evaporation Temperature | 20 °C |

Source: Adapted from findings reported in analytical studies of Allium spp. derivatives. researchgate.net

Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is a sample preparation technique utilized for the separation and pre-concentration of analytes from aqueous matrices. The fundamental principle of SALLE involves the addition of a salt to a homogenous mixture of water and a water-miscible organic solvent. This increases the ionic strength of the aqueous phase, decreases the solubility of the organic solvent, and induces the formation of a two-phase system. Consequently, analytes of interest, such as this compound, can be partitioned into the organic layer, effectively separating them from the bulk of the sample matrix. This method is recognized for its simplicity, speed, and reduced consumption of organic solvents compared to traditional liquid-liquid extraction. mdpi-res.comdokumen.pub

In the context of analyzing thiosulfonates, SALLE has been effectively applied for the extraction from complex biological samples. researchgate.netresearchgate.net Research into the metabolic pathways of related compounds, such as propyl propane (B168953) thiosulfonate (PTSO), has led to the optimization of SALLE protocols that are directly applicable to this compound due to their structural similarities. researchgate.netresearchgate.net These studies provide a robust framework for the extraction of this compound from biological tissues and fluids prior to chromatographic analysis. researchgate.net

Detailed Research Findings

The optimization of the SALLE procedure for thiosulfonates from biological matrices like liver, plasma, and urine has been systematically investigated. researchgate.net Key parameters that influence the extraction efficiency, including the choice and volume of the extraction solvent, the nature and amount of the salt, and the sample amount, have been studied to establish an effective protocol. researchgate.net

Acetonitrile (ACN) is commonly selected as the extraction solvent due to its ability to precipitate proteins and its miscibility with aqueous samples before the addition of salt. dokumen.pubresearchgate.net The volume of ACN is a critical parameter; for instance, in liver sample analysis, a volume of 2 mL was found to be optimal when using a 0.2 g sample size. researchgate.net While a smaller volume might increase the pre-concentration factor, it can also lead to a more pronounced matrix effect. Conversely, a larger volume can result in a dilution effect, decreasing the analytical signal. researchgate.net

Sodium chloride (NaCl) is frequently used as the salting-out agent. researchgate.net The addition of NaCl to the aqueous-ACN mixture facilitates phase separation. For the analysis of liver samples, 0.3 g of NaCl was used to effectively separate the layers. researchgate.net The sample mass itself is also a crucial factor. A smaller sample mass (e.g., 0.2 g for liver) may be preferable to mitigate significant matrix effects that can occur with larger sample sizes. researchgate.net

For different biological fluids, the procedure is adapted. In plasma and urine analysis, the extraction efficiency was observed to increase under acidic conditions. The addition of formic acid (FA) to the ACN, typically at a concentration of 5% v/v, was shown to improve the extraction of thiosulfonates from these matrices. researchgate.net

The following data tables summarize the optimized parameters for the SALLE of thiosulfonates from various biological matrices, based on research on analogous compounds. researchgate.net

Table 1: Optimized SALLE Parameters for Thiosulfonate Extraction from Liver

| Parameter | Optimized Value | Notes |

| Sample Matrix | Liver | Based on rabbit liver analysis. researchgate.net |

| Sample Mass | 0.2 g | Selected to minimize matrix effects. researchgate.net |

| Aqueous Phase | 2 mL Water | Added to homogenize the sample. researchgate.net |

| Extraction Solvent | Acetonitrile (ACN) | - |

| Solvent Volume | 2 mL | Optimal balance between concentration and matrix effect. researchgate.net |

| Salt | Sodium Chloride (NaCl) | - |

| Amount of Salt | 0.3 g | To induce phase separation. researchgate.net |

Table 2: Optimized SALLE Parameters for Thiosulfonate Extraction from Plasma and Urine

| Parameter | Optimized Value | Notes |

| Sample Matrix | Plasma, Urine | Based on porcine plasma and human urine. researchgate.net |

| Extraction Solvent | Acetonitrile with 5% v/v Formic Acid | Acidification improves extraction efficiency. researchgate.net |

| Solvent Volume | 0.5 mL | Smaller volume provides better extraction efficiency. researchgate.net |

While specific recovery and limit of detection (LOD) data for this compound using this exact SALLE protocol are not extensively published, the methodology was developed as part of a validated analytical platform for the closely related compound, propyl propane thiosulfonate. researchgate.netresearchgate.net This platform, utilizing SALLE coupled with advanced chromatographic techniques like UHPLC-Q-TOF-MS, successfully quantified PTSO and its metabolites in biological samples, demonstrating the effectiveness of the extraction procedure. researchgate.netresearchgate.net For instance, PTSO was quantifiable in plasma at concentrations of 0.18 µg mL⁻¹. researchgate.net

Computational Chemistry Approaches in Propyl Methanethiosulfonate Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are used to represent and predict the behavior of molecules over time. These techniques are particularly valuable for studying the interaction of small molecules like propyl methanethiosulfonate (B1239399) with large biological macromolecules such as proteins. uq.edu.au

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to build a predictive model. springernature.comresearchgate.net This technique relies on the principle that proteins with similar amino acid sequences adopt similar structures. researchgate.net The process involves identifying a protein with a known structure (the template) that is evolutionarily related to the protein of interest (the target), aligning their sequences, and building a 3D model of the target based on the template's backbone. springernature.comresearchgate.net

This approach is crucial for understanding how propyl methanethiosulfonate and other methanethiosulfonate (MTS) reagents interact with specific protein targets, especially ion channels. For instance, homology models of the P2X2 receptor were developed to understand its gating mechanism. nih.gov Similarly, the structure of the Kir6.2 inward rectifier K+ channel was modeled based on its homology with the KcsA channel to investigate how MTS reagents access and modify cysteine residues within the channel's inner cavity. pnas.org A refinement of the ligand-binding pocket in the modeled protein can improve the prediction of these interactions by accounting for the flexible nature of the binding site. springernature.com

Table 1: Examples of Homology Modeling in MTS Reagent Research

| Target Protein | Template Protein | MTS Reagent(s) Studied | Key Finding |

|---|---|---|---|

| P2X2 Receptor | zfP2X4 (closed state), hP2X3 (open state) | Propyl-MTS, Methyl-MTS, Ethyl-MTS | Homology models indicated a large lateral displacement of the Ile328 residue at the outer end of the transmembrane helix during pore opening, a site where propyl-MTS was shown to be effective. nih.gov |

| Kir6.2 Channel | KcsA K+ Channel | MTSEA+, MTSPTrEA+ | The model showed that bulky MTS reagents could be accommodated within the internal cavity, suggesting that minimal movements of the M2 helices are sufficient to allow their entry. pnas.org |

Ion channels are dynamic proteins that undergo significant conformational changes to open and close, a process known as gating. interchim.fr MD simulations can predict how the binding of a ligand, such as this compound, can trigger or stabilize these different states. MTS reagents are widely used as molecular probes in conjunction with site-directed cysteine mutagenesis to map the structural rearrangements that occur during channel gating. interchim.frttuhsc.edu